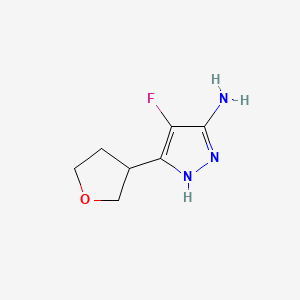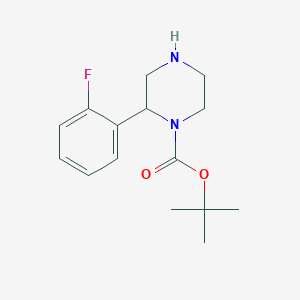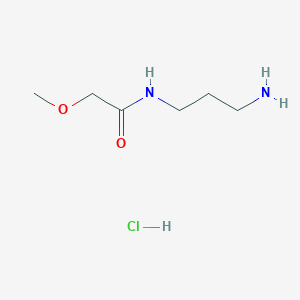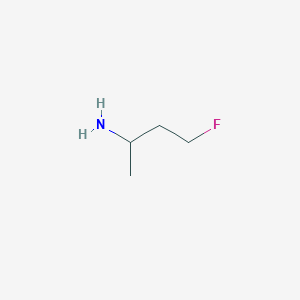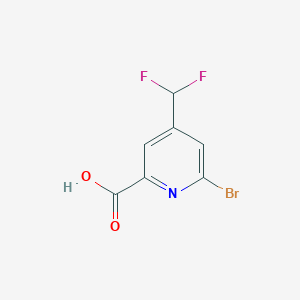
6-Bromo-4-(difluoromethyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-(difluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. It is a derivative of picolinic acid, which is a monocarboxylic acid derivative of pyridine. This compound is characterized by the presence of a bromine atom at the 6th position and a difluoromethyl group at the 4th position on the picolinic acid structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(difluoromethyl)picolinic acid typically involves the bromination of 4-(difluoromethyl)picolinic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
化学反应分析
Types of Reactions
6-Bromo-4-(difluoromethyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted picolinic acids can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the difluoromethyl group.
科学研究应用
6-Bromo-4-(difluoromethyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 6-Bromo-4-(difluoromethyl)picolinic acid involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes. The compound may act by inhibiting enzyme activity or modulating protein-protein interactions, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
Picolinic Acid: The parent compound without the bromine and difluoromethyl groups.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3rd position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4th position.
Uniqueness
6-Bromo-4-(difluoromethyl)picolinic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity. These functional groups can enhance the compound’s stability, binding affinity, and specificity in various applications, making it a valuable compound in research and industrial settings.
属性
分子式 |
C7H4BrF2NO2 |
|---|---|
分子量 |
252.01 g/mol |
IUPAC 名称 |
6-bromo-4-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-2-3(6(9)10)1-4(11-5)7(12)13/h1-2,6H,(H,12,13) |
InChI 键 |
NKXVXPMCYHPBLL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C(=O)O)Br)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



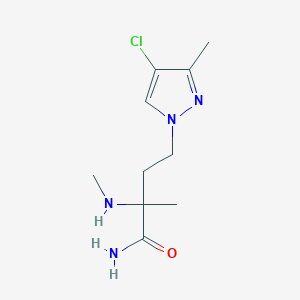


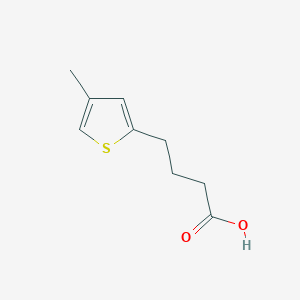
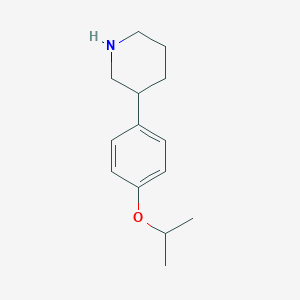

![2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid](/img/structure/B13535516.png)
